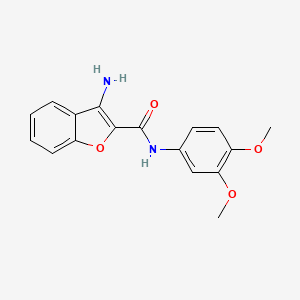

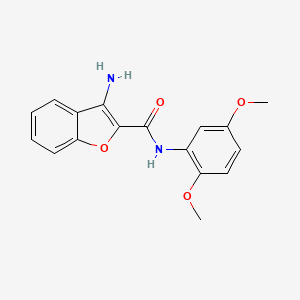

3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide, also known as DMPBC, is an organic compound that features a benzofuran ring and an amine group. It is an important research chemical that is used in a variety of scientific experiments and applications. The compound is synthesized through a reaction between N-methyl-2,5-dimethoxybenzamide and 3-amino-1-benzofuran-2-carboxylic acid.

Scientific Research Applications

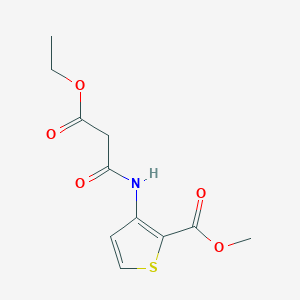

3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide has a variety of scientific research applications. It is used in the synthesis of various heterocyclic compounds, such as imidazole derivatives and quinolines. It is also used in the synthesis of various bioactive compounds, such as antibiotics, antivirals, and antifungals. Additionally, 3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide is used as a starting material for the synthesis of chiral compounds, which are important in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide is not fully understood. However, it is believed that the compound acts as a proton donor, donating protons to the substrate molecule. This facilitates the formation of a new bond between the substrate and the amine group of 3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide. Additionally, the presence of the benzofuran ring in the compound is thought to increase the reactivity of the amine group, allowing it to react with the substrate more easily.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide are not yet fully understood. However, it has been shown to have antifungal activity against certain species of fungi, and its derivatives have been shown to have antiviral activity. Additionally, it has been shown to have anticancer activity against certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide in lab experiments is its availability and ease of synthesis. The compound can be synthesized from readily available starting materials, and the reaction is relatively simple to carry out. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, the compound is not commercially available, and so it must be synthesized in the lab. Additionally, the compound’s mechanism of action is not fully understood, and so its effects may not be fully predictable.

Future Directions

There are a number of potential future directions for research on 3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide. One potential direction is to further investigate the compound’s mechanism of action and its effects on various biological systems. Additionally, further research could be done to explore the compound’s potential applications in the pharmaceutical industry, such as in the synthesis of chiral compounds or in the development of new drugs. Furthermore, further research could be done to investigate the compound’s potential toxicity and other safety concerns. Finally, further research could be done to explore the compound’s potential uses in other fields, such as in the synthesis of materials for industrial applications.

Synthesis Methods

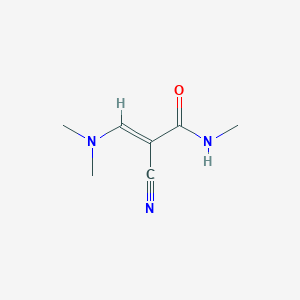

3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide is synthesized through a reaction between N-methyl-2,5-dimethoxybenzamide and 3-amino-1-benzofuran-2-carboxylic acid. This reaction is catalyzed by an acid such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The reaction takes place at a temperature of 120-130°C for 1-2 hours. The resulting product is a yellow-orange solid which is recrystallized from a mixture of ethyl acetate and petroleum ether.

properties

IUPAC Name |

3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-21-10-7-8-14(22-2)12(9-10)19-17(20)16-15(18)11-5-3-4-6-13(11)23-16/h3-9H,18H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCQOBHFPBUPQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-7-[(piperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6574138.png)

![1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6574147.png)

![{[(2-fluorophenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B6574152.png)

![1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B6574166.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-2,3-dimethoxybenzamide](/img/structure/B6574182.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B6574185.png)

![2,2,5,8-tetramethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-ium iodide](/img/structure/B6574192.png)

![2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6574198.png)

![N-(3,5-dimethoxyphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6574201.png)

![N-(2-methoxy-5-methylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6574204.png)